molecular formula C16H11I4NO4 B13761453 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid CAS No. 23189-41-5

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid

Cat. No.: B13761453
CAS No.: 23189-41-5
M. Wt: 788.88 g/mol
InChI Key: OVBGWMWVKZKMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid is a complex organic compound that contains multiple iodine atoms. Compounds with such structures are often used in medical imaging, particularly in radiographic contrast agents due to their high atomic number, which enhances the contrast of images.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid typically involves multiple steps, including iodination, acylation, and coupling reactions. The starting materials might include phenolic compounds and iodine sources. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group.

    Reduction: Reduction reactions might target the iodine atoms, potentially leading to deiodination.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could lead to deiodinated derivatives.

Scientific Research Applications

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a diagnostic tool.

    Medicine: Employed in radiographic imaging to enhance contrast in X-ray and CT scans.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound, particularly in medical imaging, involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The molecular targets and pathways involved are primarily related to its physical properties rather than biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Iodixanol: Another iodinated contrast agent used in medical imaging.

    Iohexol: Widely used in radiographic procedures.

    Iopamidol: Known for its use in enhancing contrast in diagnostic imaging.

Uniqueness

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which may offer advantages in terms of solubility, stability, and imaging contrast compared to other compounds.

Properties

CAS No.

23189-41-5

Molecular Formula

C16H11I4NO4

Molecular Weight

788.88 g/mol

IUPAC Name

2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-iodophenyl)acetic acid

InChI

InChI=1S/C16H11I4NO4/c1-7(22)21-13-10(18)6-11(19)15(12(13)20)25-14(16(23)24)8-2-4-9(17)5-3-8/h2-6,14H,1H3,(H,21,22)(H,23,24)

InChI Key

OVBGWMWVKZKMSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.